4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for EINECS 256-595-4 involve several steps. The compound can be synthesized through a series of reactions starting from commercially available precursors. The industrial production methods typically involve the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Alkylation: Introduction of alkyl groups to the aromatic ring using alkyl halides under basic conditions.
Chemical Reactions Analysis
EINECS 256-595-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents into the aromatic ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substituting agents: Halogens, alkyl halides.
Scientific Research Applications
EINECS 256-595-4 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of EINECS 256-595-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
EINECS 256-595-4 can be compared with other similar compounds, such as:
- 4-[(4-amino-3,5-diisopropylphenyl)methyl]-2,6-dimethylaniline
- 4-[(4-amino-3,5-diisopropylphenyl)methyl]-2,6-diethylphenol
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. EINECS 256-595-4 is unique due to its specific combination of substituents, which confer distinct reactivity and biological activity .
Properties
CAS No. |
50467-20-4 |
---|---|
Molecular Formula |
C23H34N2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C23H34N2/c1-7-18-10-16(11-19(8-2)22(18)24)9-17-12-20(14(3)4)23(25)21(13-17)15(5)6/h10-15H,7-9,24-25H2,1-6H3 |
InChI Key |
XOMUHHURHSJLDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
Origin of Product |
United States |
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